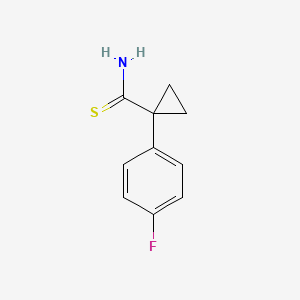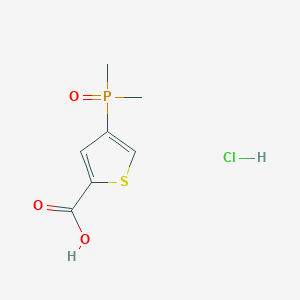![molecular formula C6H16Cl2N2O2 B13507455 rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans](/img/structure/B13507455.png)
rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans: is a chemical compound with a complex structure that includes a dioxane ring and an aminomethyl group. This compound is often used in pharmaceutical research and development due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans involves multiple steps, including the formation of the dioxane ring and the introduction of the aminomethyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process typically includes steps like crystallization, filtration, and drying.
Analyse Des Réactions Chimiques
Types of Reactions: rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the aminomethyl group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine hydrochloride
- rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine sulfate
Uniqueness: rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form. This uniqueness can influence its chemical reactivity, solubility, and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C6H16Cl2N2O2 |
|---|---|
Poids moléculaire |
219.11 g/mol |
Nom IUPAC |
[(2S,5R)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-1-5-3-10-6(2-8)4-9-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;; |
Clé InChI |
VAEYZNDZSGADDB-RUTFAPCESA-N |
SMILES isomérique |
C1[C@@H](OC[C@H](O1)CN)CN.Cl.Cl |
SMILES canonique |
C1C(OCC(O1)CN)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)




![8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid](/img/structure/B13507388.png)
![Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13507408.png)

![3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine](/img/structure/B13507425.png)


![1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13507438.png)


